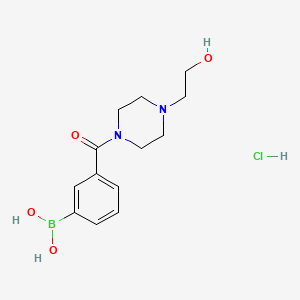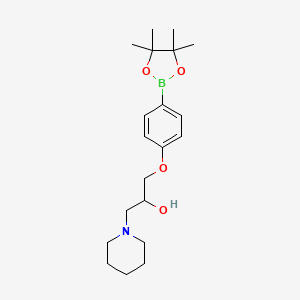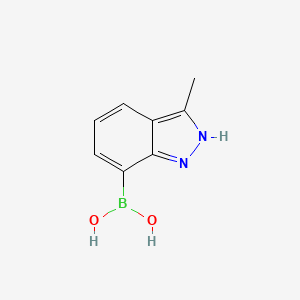![molecular formula C11H10ClN3O B1387119 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole CAS No. 1030421-66-9](/img/structure/B1387119.png)
1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
説明
1-(Chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a chemical compound with the CAS Number: 1030421-66-9. It has a molecular weight of 235.67 .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves the reaction of chloroacetyl chloride with 2-mercaptobenzimidazole, which on further reaction with corresponding anilines in the presence of ethanolic solvent yields the title compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClN3O/c12-7-10(16)15-6-5-14-9-4-2-1-3-8(9)13-11(14)15/h1-4H,5-7H2 .Chemical Reactions Analysis
Benzimidazoles are known to exhibit a wide range of activities due to their exclusive structural features and electron-rich atmosphere, which enable them to bind to a number of biologically important targets .Safety and Hazards
The safety data sheet for benzimidazole indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . For chloroacetyl chloride, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is toxic if swallowed, in contact with skin or if inhaled .
将来の方向性
Benzimidazole and its derivatives are widely used and investigated by the pharmaceutical industry, as they are important in the discovery and designing of new drug molecules . The development of drugs with benzimidazole moiety is now an important and attractive subject of interest given their huge therapeutic values .
作用機序
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been found to target various enzymes and receptors in the body .
Mode of Action
For instance, some benzimidazoles have been found to inhibit the function of certain enzymes, thereby altering cellular processes . The substitution pattern around the nucleus of benzimidazoles has been found to contribute significantly to their anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been found to affect a wide range of biochemical pathways, including those involved in cell proliferation, survival, differentiation, and migration .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of benzimidazole derivatives .
生化学分析
Biochemical Properties
1-(Chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair . This interaction is crucial for its antimicrobial and anticancer properties, as it can hinder the proliferation of pathogenic microorganisms and cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound has been observed to alter the expression of genes involved in cell cycle regulation, further contributing to its anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of topoisomerases, enzymes crucial for DNA replication . This inhibition results in the accumulation of DNA breaks, ultimately leading to cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound exhibits stability under specific conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The primary metabolic pathways include hydroxylation and dealkylation, which are mediated by cytochrome P450 enzymes . These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, affecting its localization and therapeutic effects. For instance, it has been observed to localize in the liver and kidneys, where it exerts its pharmacological actions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can localize to the nucleus, where it interacts with DNA and regulatory proteins . Additionally, it can accumulate in the cytoplasm and organelles, such as mitochondria, affecting cellular metabolism and signaling pathways .
特性
IUPAC Name |
2-chloro-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-7-10(16)15-6-5-14-9-4-2-1-3-8(9)13-11(14)15/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYJTSKIHJVIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







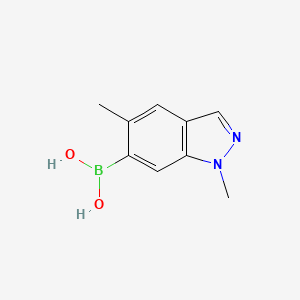
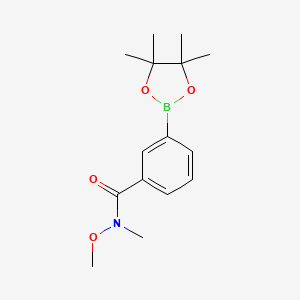

![N-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387049.png)
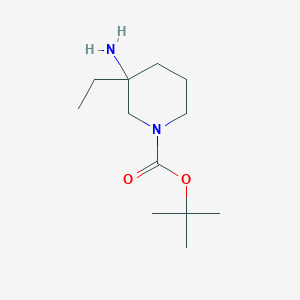
![3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid](/img/structure/B1387053.png)
